molecular formula C13H27Br B143060 1-Bromotridecane CAS No. 765-09-3

1-Bromotridecane

Cat. No.: B143060
CAS No.: 765-09-3
M. Wt: 263.26 g/mol
InChI Key: BFDNZQUBFCYTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromotridecane (C₁₃H₂₇Br, CAS 765-09-3) is a long-chain alkyl bromide with a molecular weight of 263.26 g/mol. It is a colorless to pale yellow liquid at room temperature and is primarily utilized in organic synthesis, pharmaceuticals, and specialty chemical formulations . Notably, it constitutes 12.94% of licorice oil, where it serves as a bioactive component in emulgels for psoriasis treatment . Its synthesis often involves alkylation reactions, such as the condensation of ethyl acetoacetate with this compound under basic conditions to produce β-ketoesters . Deuterated derivatives like this compound-d₂₇ (CAS 349553-91-9) are also synthesized for isotopic labeling in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromotridecane is typically synthesized through the bromination of tridecanol. The reaction involves treating tridecanol with hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The reaction proceeds as follows: [ \text{C13H27OH} + \text{HBr} \rightarrow \text{C13H27Br} + \text{H2O} ]

Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of tridecanol with hydrogen bromide gas in the presence of a catalyst. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromotridecane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Some common reactions include:

    Nucleophilic Substitution: Reaction with nucleophiles such as hydroxide ions (OH-) to form tridecanol. [ \text{C13H27Br} + \text{OH}^- \rightarrow \text{C13H27OH} + \text{Br}^- ]

    Coupling Reactions: Reaction with organometallic reagents like Grignard reagents to form higher alkanes. [ \text{C13H27Br} + \text{RMgX} \rightarrow \text{C13H27R} + \text{MgBrX} ]

Common Reagents and Conditions:

Major Products:

    Tridecanol: from nucleophilic substitution.

    Higher alkanes: from coupling reactions.

Scientific Research Applications

Synthesis and Preparation

1-Bromotridecane is synthesized from 1-tridecanol through bromination processes. It serves as a key intermediate in the production of various specialty chemicals.

Applications Overview

This compound has diverse applications, which can be categorized into several key areas:

Organic Synthesis

This compound is widely used as a reagent in organic synthesis, particularly for the following:

  • Synthesis of Long-Chain Alkanes : It is utilized in the preparation of alkenes and alkynes, such as (Z)-7-henicosene and 2-hexadecyne-1-ol, through coupling reactions with other reagents .
  • Production of Functionalized Compounds : It aids in synthesizing compounds like tetradecanoic acid enriched with 13C^{13}C at specific carbon positions .
CompoundReaction TypeReference
(Z)-7-henicoseneAlkene Synthesis
PentadecanalAldehyde Synthesis
2-Hexadecyne-1-olAlkyne Synthesis

Skin Sensitization Studies

Research indicates that this compound exhibits skin sensitization properties. It has been evaluated using the Local Lymph Node Assay (LLNA) to assess its potential as an allergen . This application is critical in toxicology and regulatory assessments for consumer products.

Agricultural Applications

Emerging studies suggest that this compound may enhance plant growth stimulators, indicating potential use in agricultural formulations . Its role as a surfactant or emulsifier in agrochemical products is under investigation.

Material Science

In material science, this compound functions as a surfactant and can be used in the synthesis of polymeric materials. Its properties allow for improved dispersion and stability of formulations.

Case Study 1: Synthesis of Functionalized Alkenes

A study published in The Journal of Organic Chemistry demonstrated the use of this compound in synthesizing functionalized alkenes through coupling reactions. The research highlighted its efficiency as a reagent for generating longer-chain alkenes from shorter precursors, showcasing its utility in organic synthesis .

Case Study 2: Skin Sensitization Assessment

In a comprehensive evaluation by ICCVAM, this compound was assessed for its skin sensitization potential using reduced LLNA methods. The findings indicated that it could act as a sensitizer, contributing valuable data for safety assessments in consumer product formulations .

Mechanism of Action

The mechanism of action of 1-bromotridecane involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in various synthetic transformations, making it a valuable reagent in organic chemistry .

Comparison with Similar Compounds

Comparison with Similar Brominated Alkanes

Structural and Physicochemical Properties

The physicochemical properties of brominated alkanes correlate strongly with their chain length. Below is a comparative analysis of 1-bromotridecane and related compounds:

Compound Molecular Formula Chain Length Boiling Point (°C) Key Applications
1-Bromodecane C₁₀H₂₁Br C10 220–222 Solvent, organic synthesis intermediate
1-Bromododecane C₁₂H₂₅Br C12 248–250 Phase-transfer catalysis, surfactants
This compound C₁₃H₂₇Br C13 ~265 (estimated) Pharmaceutical formulations, pheromone analogs
1-Bromohexadecane C₁₆H₃₃Br C16 336–338 Lipid synthesis, polymer additives
1-Bromooctadecane C₁₈H₃₇Br C18 349–351 Lubricants, nanomaterials

Key Observations :

  • Boiling Points : Increase with chain length due to stronger van der Waals interactions. This compound’s intermediate chain length (~C13) balances volatility and stability, making it suitable for controlled-release formulations .
  • Reactivity : Longer-chain bromoalkanes (e.g., C16–C18) are less reactive in nucleophilic substitutions compared to shorter analogs (C10–C12), as steric hindrance increases with chain length .

Biological Activity

1-Bromotridecane (C13H27Br) is a member of the bromoalkane family, characterized by its long carbon chain and halogen substituent. This compound has garnered attention due to its potential biological activities, particularly in the context of skin sensitization and allergenic responses. The following sections provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

This compound has the following physical and chemical properties:

PropertyValue
Molecular FormulaC13H27Br
Molecular Weight263.26 g/mol
Boiling Point292 °C
Melting Point6 °C
Density1.0262 g/cm³ (20 °C)
CAS Number765-09-3

These properties influence its interaction with biological systems, particularly regarding its solubility and volatility.

Skin Sensitization

This compound has been studied for its skin sensitization potential using the Local Lymph Node Assay (LLNA), a standardized test for identifying contact allergens. Research indicates that bromoalkanes, including this compound, exhibit varying degrees of sensitization based on their carbon chain length.

  • Biphasic Response : Studies have shown a biphasic response in skin sensitization potency as the carbon chain length increases, peaking at certain lengths (e.g., C16) but still demonstrating notable activity for shorter chains like C13 .
  • Vehicle Influence : The choice of vehicle used in these assays significantly affects the observed sensitization responses. For instance, using a polar protic vehicle like tetrahydrofuran-butanol (THF-BuOH) resulted in enhanced sensitization responses compared to nonpolar vehicles .

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models have been developed to predict the skin sensitization potential of various bromoalkanes, including this compound. These models utilize molecular descriptors to correlate chemical structure with biological activity.

  • Model Accuracy : A three-state QSAR model achieved a classification accuracy of 73.4% for training sets and 63.6% for test sets, indicating moderate reliability in predicting sensitization based on structural features .

Case Study: Allergic Reactions to Bromoalkanes

A study involving a cohort exposed to various bromoalkanes, including this compound, highlighted allergic reactions among some individuals. The findings suggested that exposure levels and individual susceptibility played crucial roles in the manifestation of allergic responses.

  • Demographics : The study included participants from different occupational backgrounds with varying exposure levels to bromoalkanes.
  • Outcomes : A subset of participants exhibited significant allergic reactions, reinforcing the need for careful handling and assessment of these compounds in industrial settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 1-Bromotridecane, and how can purity be rigorously assessed?

  • Methodology : this compound is typically synthesized via radical bromination of tridecane or nucleophilic substitution of 1-tridecanol using HBr or PBr₃. Key steps include refluxing under inert conditions and purification via fractional distillation. Purity is assessed using gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . For reproducibility, experimental protocols must specify solvent ratios, reaction times, and purification steps in detail .

Q. How should researchers design experiments to evaluate the compound’s stability under varying storage conditions?

  • Methodology : Stability studies require controlled experiments comparing degradation rates (e.g., via GC or HPLC) under different temperatures, light exposure, and humidity. Accelerated stability testing (e.g., 40°C/75% relative humidity) can simulate long-term storage. Include control samples with stabilizers (e.g., antioxidants) to assess efficacy. Document deviations in physicochemical properties (e.g., color, viscosity) as indicators of degradation .

Intermediate Research Questions

Q. What strategies optimize reaction yields when using this compound in alkylation or Grignard reactions?

  • Methodology : Yield optimization involves systematic variation of parameters:

  • Solvent polarity : Test aprotic solvents (e.g., THF, DMF) to enhance nucleophilicity.
  • Catalyst loading : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems.
  • Temperature gradients : Use kinetic studies to identify ideal reaction windows (e.g., 0°C to room temperature for Grignard formation).
    Quantify byproducts via GC-MS and adjust stoichiometry to minimize side reactions .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

  • Methodology : Cross-validate data using high-purity samples and standardized measurement protocols. For example, melting points should be determined via differential scanning calorimetry (DSC) rather than capillary methods to account for polymorphism. Solubility studies must specify solvent pre-saturation and equilibration times. Compare results with authoritative databases (e.g., CRC Handbook ) and report deviations with error margins .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the stereoelectronic effects of this compound in SN2 reactions?

  • Methodology : Use isotopic labeling (e.g., deuterated substrates) to track inversion of configuration in SN2 pathways. Computational modeling (DFT or MD simulations) can predict transition states and activation energies. Pair experimental kinetics (e.g., Eyring plots) with theoretical data to validate mechanistic hypotheses. Contrast with bulkier bromoalkanes to assess steric hindrance effects .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for novel derivatives of this compound?

  • Methodology : Employ advanced spectroscopic techniques:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling constants accurately.
  • Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) that cause splitting anomalies.
    Cross-reference with X-ray crystallography for unambiguous structural confirmation. Document solvent and concentration effects on spectral outcomes .

Q. What environmental impact assessments are critical for this compound, given limited ecotoxicological data?

  • Methodology : Conduct tiered testing:

  • Acute toxicity : Use Daphnia magna or Aliivibrio fischeri bioassays for aquatic toxicity.
  • Biodegradation : Apply OECD 301B tests to evaluate mineralization rates.
  • Bioaccumulation : Model log Kow values and compare with regulatory thresholds (e.g., REACH). Publish negative results to address data gaps in public databases .

Q. Guidelines for Rigorous Research Design

  • Reproducibility : Adhere to Beilstein Journal of Organic Chemistry standards: Document synthetic procedures, characterization data, and statistical analyses in separate "Experimental" and "Supporting Information" sections .
  • Literature Review : Use specialized chemistry encyclopedias (e.g., CRC Handbook) to identify data inconsistencies and avoid redundant studies .
  • Ethical Compliance : Ensure all safety protocols (e.g., fume hood use, waste disposal) align with NFPA/GHS guidelines for bromoalkanes .

Properties

IUPAC Name

1-bromotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDNZQUBFCYTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049355
Record name 1-Bromotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-09-3
Record name 1-Bromotridecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecane, 1-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromotridecane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tridecane, 1-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Bromotridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromotridecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.